molecular formula C22H24ClN5O3 B4955588 2-(4-CHLOROPHENOXY)-N'-[(3Z)-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE

2-(4-CHLOROPHENOXY)-N'-[(3Z)-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE

Cat. No.: B4955588
M. Wt: 441.9 g/mol
InChI Key: AWGLEERXLWQFTQ-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENOXY)-N’-[(3Z)-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a chlorophenoxy group, a piperazine moiety, and an indole derivative. It is of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N’-[(3Z)-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate reagent to form the chlorophenoxy intermediate.

    Indole Derivative Synthesis: The indole derivative is synthesized through a series of reactions involving the formation of the indole ring and subsequent functionalization.

    Coupling Reaction: The chlorophenoxy intermediate is then coupled with the indole derivative under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety or the indole ring.

    Reduction: Reduction reactions could target the carbonyl group in the indole derivative.

    Substitution: Substitution reactions may occur at the chlorophenoxy group or the piperazine moiety.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound could be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

The compound may have potential therapeutic applications, particularly if it exhibits biological activity such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N’-[(3Z)-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)acetic acid: A simpler analog with a chlorophenoxy group.

    N’-[(3Z)-1-[(4-Methylpiperazin-1-yl)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide: A similar compound lacking the chlorophenoxy group.

Uniqueness

The uniqueness of 2-(4-CHLOROPHENOXY)-N’-[(3Z)-1-[(4-METHYLPIPERAZIN-1-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]iminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN5O3/c1-26-10-12-27(13-11-26)15-28-19-5-3-2-4-18(19)21(22(28)30)25-24-20(29)14-31-17-8-6-16(23)7-9-17/h2-9,30H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGLEERXLWQFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CN2C3=CC=CC=C3C(=C2O)N=NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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